Fmoc-N-Me-Gln-OH

Peptide Conformational Analysis Peptidomimetics α-Helix Mimicry

Fmoc-N-Me-Gln-OH is an N-methylated, Fmoc-protected L-glutamine building block designed for challenging solid-phase peptide synthesis. The N-methyl group introduces steric hindrance that disrupts undesired α-helical conformations and significantly enhances peptide proteolytic stability, making it a strategic tool for SAR studies and peptidomimetic drug discovery. Unlike unmodified Fmoc-Gln-OH, this derivative requires specialized coupling reagents such as HATU to achieve acceptable yields. Procure this high-purity reagent to introduce precisely controlled N-methyl amide bonds that probe hydrogen-bonding networks at peptide–protein interfaces and create lead compounds with extended half-lives.

Molecular Formula C21H22N2O5
Molecular Weight 382.4 g/mol
Cat. No. B1514007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-Gln-OH
Molecular FormulaC21H22N2O5
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCN(C(CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H22N2O5/c1-23(18(20(25)26)10-11-19(22)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H2,22,24)(H,25,26)
InChIKeyRKLOXTAEGHPJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-Me-Gln-OH: Key Properties and Role in Peptide Synthesis


Fmoc-N-Me-Gln-OH (CAS 910056-51-8) is an N-methylated, Fmoc-protected derivative of L-glutamine, primarily used as a specialized building block in solid-phase peptide synthesis (SPPS) . It belongs to the class of Fmoc-amino acids and features a molecular weight of 382.4 g/mol with the formula C21H22N2O5 [1]. The compound combines the standard Fmoc (9-fluorenylmethoxycarbonyl) protection on its alpha-nitrogen with an additional methyl group on that same nitrogen, which introduces significant steric hindrance and modifies the hydrogen-bonding capacity of the peptide backbone .

Why Fmoc-N-Me-Gln-OH Cannot Be Directly Replaced with Fmoc-Gln-OH in Peptide Synthesis


While Fmoc-N-Me-Gln-OH and Fmoc-Gln-OH share a common Fmoc protection and glutamine core, they are functionally non-interchangeable. The defining N-methyl modification on Fmoc-N-Me-Gln-OH creates a secondary amine, introducing significant steric hindrance that dramatically reduces nucleophilicity and coupling efficiency compared to its primary amine analog, Fmoc-Gln-OH . Standard SPPS protocols optimized for unmodified amino acids will typically fail or give very poor yields when applied directly to N-methylated derivatives. The requirement for specific, more powerful coupling reagents like HATU [1] and the known difficulty in coupling consecutive N-methylated residues make it a distinct chemical entity. Its intended purpose is not as a generic glutamine source, but to specifically introduce an N-methylated amide bond, which fundamentally alters the peptide's conformational properties, as detailed in the quantitative evidence below [2].

Quantitative Evidence for the Differentiated Use of Fmoc-N-Me-Gln-OH in Peptide Research


N-Methylglutamine Abolishes α-Helical Conformation in Aqueous Solution at 25 °C

Fmoc-N-Me-Gln-OH is the building block used to introduce an N-methylglutamine residue. In a study on constraining short peptides to an α-helical conformation, peptides were synthesized containing a covalent tether between glutamine residues. The tethered peptide was ~100% helical in H₂O at 25 °C. In stark contrast, the corresponding untethered control peptide, which had N-methylglutamine at the same i and i + 7 positions (and thus used Fmoc-N-Me-Gln-OH as the building block), completely lacked helicity under the same conditions [1].

Peptide Conformational Analysis Peptidomimetics α-Helix Mimicry

N-Methylated Glutamine Requires Specialized Coupling Reagents for Efficient Incorporation

The steric hindrance of N-methyl amino acids like those derived from Fmoc-N-Me-Gln-OH renders them 'difficult' substrates in SPPS. Standard coupling reagents are often ineffective. Technical guidance and literature specify that aminium-based coupling reagents, specifically HATU, are required for high-efficiency coupling to N-methyl amino acids, while less potent reagents like HBTU and HCTU are 'less effective' [1].

Solid-Phase Peptide Synthesis (SPPS) Difficult Couplings Reagent Selection

N-Methylation Imparts Proteolytic Stability to Peptide Backbone

A key therapeutic benefit of peptides containing building blocks like Fmoc-N-Me-Gln-OH is their enhanced resistance to enzymatic degradation. A systematic study on backbone modifications demonstrated that N-methylation is one of four modifications that confer significant proteolytic stability [1]. This study quantifies the degree of protection as a function of modification type, position, and tandem substitution, establishing a rational basis for using N-methylated residues to extend the half-life of peptide leads [1].

Protease Stability Peptide Therapeutics Peptidomimetics

Specialized Derivatives Confirm Value of Glutamine N-Methylation

The importance of N-methylation on a glutamine scaffold is further validated by the existence of highly specialized derivatives like Fmoc-N-Me-Gln(Me)2-OH. This compound, which adds a dimethyl modification to the side chain in addition to backbone N-methylation, is explicitly designed to impart increased proteolytic stability and conformational rigidity to peptides . This demonstrates that the base modification of Fmoc-N-Me-Gln-OH is a critical and foundational design element, capable of being elaborated for more demanding applications.

Peptide Conformational Control Protein-Protein Interactions Bioactive Peptides

Optimal Scientific Applications for Fmoc-N-Me-Gln-OH


Design of Non-Helical Peptide Scaffolds

The quantitative evidence showing that N-methylglutamine disrupts α-helical structure [1] makes Fmoc-N-Me-Gln-OH a precise tool for designing peptides that must adopt non-helical conformations for biological activity. This is essential for studying structure-activity relationships where helicity is not desired, or for engineering peptidomimetics that target binding pockets incompatible with an α-helix. [1]

Engineering Protease-Resistant Peptide Leads

The documented ability of backbone N-methylation to confer proteolytic stability [2] directly informs the use of Fmoc-N-Me-Gln-OH in early-stage drug discovery. Incorporating this building block is a rational strategy to create lead compounds with longer half-lives in biological matrices, improving their potential as therapeutic candidates by addressing a primary limitation of unmodified peptides. [2]

Synthesis of Peptides Containing 'Difficult' Sequences

The known requirement for specialized coupling reagents like HATU for N-methyl amino acids [3] positions Fmoc-N-Me-Gln-OH for use in the synthesis of complex peptides with challenging sequences. Its inclusion in a sequence may necessitate specific coupling protocols, and its successful incorporation is a marker of proficiency in advanced SPPS techniques for producing high-purity, structurally defined peptides. [3]

Investigating the Role of Amide Methylation in Peptide-Protein Interactions

Fmoc-N-Me-Gln-OH enables the systematic replacement of specific amide protons with a methyl group. This is a powerful method for probing the hydrogen-bonding networks at peptide-protein interfaces. By disrupting or altering these networks, researchers can identify key binding determinants and map interaction surfaces, a critical step in rational drug design and understanding molecular recognition events. [1]

Technical Documentation Hub

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